molecular formula C15H13NO B11754978 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one

1-(4-Aminophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B11754978
M. Wt: 223.27 g/mol
InChI Key: VEKSFLTVXIEEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-phenylprop-2-en-1-one, also referred to as APE, is a synthetic chalcone derivative with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . This compound, characterized by its E-configured α,β-unsaturated ketone structure, is a subject of interest in medicinal chemistry and oncological research due to its demonstrated biological activity. Scientific research has identified APE as a compound with significant anticancer potential. A study investigating its effects on DMBA-induced breast cancer in a rat model showed that APE can effectively modulate key biomarkers involved in cancer progression . The treatment resulted in a significant down-regulation of microRNA-18a (miR-18a) expression and a concurrent up-regulation of Dicer1 expression . Furthermore, the expression of MMP-9 (matrix metalloproteinase-9), an enzyme associated with tumor metastasis, was significantly decreased following treatment with APE . These findings suggest that this chalcone derivative could act as a candidate for novel anticancer therapeutics by influencing pathways critical to tumor growth and spread . The compound is typically synthesized via a Claisen-Schmidt condensation reaction . As a member of the chalcone family, its structure provides a versatile scaffold for chemical modifications and structure-activity relationship (SAR) studies aimed at developing new pharmacological agents . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKSFLTVXIEEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Aminophenyl 3 Phenylprop 2 En 1 One and Its Analogues

Conventional Synthetic Routes

Conventional methods for the synthesis of 1-(4-aminophenyl)-3-phenylprop-2-en-1-one and its analogues have historically relied on well-established condensation reactions, providing a reliable foundation for the generation of these compounds.

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is the most classical and widely employed method for the synthesis of chalcones, including this compound. researchgate.netnih.govekb.eg This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.govglobalresearchonline.net In the case of this compound, 4-aminoacetophenone is reacted with benzaldehyde.

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. globalresearchonline.netnih.gov The mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, or chalcone (B49325). nih.gov Acid-catalyzed protocols are also utilized, employing catalysts such as hydrogen chloride (HCl) or p-toluenesulfonic acid. nih.gov

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcone analogues by varying the substituents on both the acetophenone and benzaldehyde rings. This adaptability has made it a cornerstone in the exploration of structure-activity relationships within the chalcone family.

Reaction Conditions and Optimization Strategies

The efficiency of the Claisen-Schmidt condensation is highly dependent on the reaction conditions, and significant efforts have been dedicated to optimizing these parameters to maximize yields and minimize reaction times. Key variables that are often manipulated include the choice and concentration of the catalyst, the solvent system, the reaction temperature, and the duration of the reaction.

For the synthesis of aminophenyl chalcones, the use of a base catalyst is common. The concentration of the alkaline catalyst, such as NaOH or KOH, can significantly influence the reaction rate and yield. nih.gov Optimization studies often involve screening different concentrations of the base to find the optimal balance between catalytic activity and the prevention of side reactions.

Temperature is another critical factor. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. nih.gov However, excessive heat can lead to the formation of byproducts. Therefore, careful control of the reaction temperature is crucial for obtaining a clean product with a high yield. The reaction time is also optimized to ensure the completion of the reaction while avoiding the degradation of the product.

Solvent selection plays a pivotal role in the Claisen-Schmidt condensation. Ethanol and methanol (B129727) are commonly used due to their ability to dissolve the reactants and the catalyst. globalresearchonline.net The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome.

Table 1: Optimization of Reaction Conditions for Claisen-Schmidt Condensation
ParameterCondition ACondition BCondition CImpact on Yield/Purity
Catalyst10% NaOH40% NaOHSolid K2CO3Higher concentrations can increase rate but may lead to side reactions. Solid catalysts can simplify purification. nih.govrasayanjournal.co.in
SolventEthanolMethanolSolvent-freeChoice of solvent affects reactant solubility and reaction rate. Solvent-free conditions are environmentally preferable. globalresearchonline.net
TemperatureRoom Temperature50°CRefluxHigher temperatures generally increase reaction rates but can also promote the formation of byproducts. nih.gov
Time4 hours12 hours24 hoursSufficient time is required for reaction completion, but prolonged times can lead to product degradation.

Advanced and Green Chemistry Approaches in Synthesis

In response to the growing demand for environmentally friendly and efficient chemical processes, advanced and green chemistry approaches have been increasingly applied to the synthesis of this compound and its analogues. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianpubs.org In the context of chalcone synthesis, microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while simultaneously improving product yields. globalresearchonline.netscholarsresearchlibrary.com This rapid and efficient heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more uniform and controlled heating process compared to conventional methods. globalresearchonline.net

The synthesis of this compound and its analogues via microwave-assisted Claisen-Schmidt condensation typically involves irradiating a mixture of the appropriate acetophenone and benzaldehyde in the presence of a catalyst. researchgate.net Both solid and liquid catalysts can be employed in these reactions. The use of a domestic or dedicated microwave oven allows for precise control over the reaction conditions, such as power and temperature.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Chalcones
Chalcone AnalogueConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Substituted Chalcone 124 hours, 75%5 minutes, 92% globalresearchonline.net
Substituted Chalcone 212 hours, 80%3 minutes, 95% researchgate.net
(E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one74 hours, 81%15 minutes, 90% researchgate.netnih.gov

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reaction conditions, often referred to as solid-state reactions or grindstone chemistry, offer a more environmentally benign alternative for the synthesis of chalcones. scispace.comjocpr.comorientjchem.org These methods typically involve the grinding of the solid reactants with a pestle and mortar, sometimes in the presence of a solid catalyst. jocpr.com

The absence of a solvent reduces the environmental impact and simplifies the work-up procedure, as the product can often be isolated by simple washing and filtration. scispace.com This approach is not only eco-friendly but can also lead to improved yields and shorter reaction times due to the high concentration of the reactants. For the synthesis of this compound, this would involve grinding 4-aminoacetophenone and benzaldehyde with a suitable solid base catalyst.

Catalytic Systems in Chalcone Formation

The development of novel and efficient catalytic systems is at the heart of modern organic synthesis. For chalcone formation, research has expanded beyond traditional homogeneous base and acid catalysts to include a variety of heterogeneous and reusable catalysts. scispace.comresearchgate.net These advanced catalytic systems offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often improved selectivity. scispace.com

Heterogeneous solid acid catalysts, such as zeolites, clays, and supported heteropoly acids, have been successfully employed in the Claisen-Schmidt condensation. scispace.comresearchgate.net These catalysts provide acidic sites for the reaction to occur and can be easily filtered off at the end of the reaction. Similarly, solid base catalysts have also been developed to facilitate the synthesis of chalcones under heterogeneous conditions.

Synthesis of Derivatized this compound Compounds

The derivatization of this compound is primarily achieved through modifications of its core structure. These modifications can be strategically implemented to explore structure-activity relationships for various applications. Key synthetic strategies involve altering the aromatic rings, incorporating heterocyclic systems, and transforming the amino functional group.

Strategies for Functional Group Modifications on Aromatic Rings

The aromatic rings of the chalcone framework serve as primary sites for introducing a wide range of functional groups. The quintessential method for synthesizing the chalcone backbone is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde. ymerdigital.comnih.gov By selecting appropriately substituted starting materials, a diverse library of chalcone analogues can be generated.

For instance, derivatives such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and its dimethoxyphenyl analogues are synthesized by condensing 4-aminoacetophenone with the corresponding methoxy-substituted benzaldehydes. ymerdigital.com This approach allows for the introduction of electron-donating or electron-withdrawing groups at various positions on either aromatic ring, systematically altering the electronic properties of the molecule. The reaction is typically carried out in the presence of a base like sodium hydroxide in an alcoholic solvent at room temperature. ymerdigital.com

Common functional group modifications include the introduction of:

Methoxy groups: As seen in the synthesis of (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. ymerdigital.com

Halogens: Such as in the synthesis of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. ymerdigital.com

Nitro groups: Which can be introduced on the starting benzaldehyde or acetophenone.

The table below illustrates examples of chalcones synthesized via Claisen-Schmidt condensation with modified aromatic rings.

Starting AcetophenoneStarting BenzaldehydeResulting Chalcone Derivative
4-Aminoacetophenone4-Methoxybenzaldehyde(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
4-Aminoacetophenone2,4-Dimethoxybenzaldehyde(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
4-Aminoacetophenone2,3-Dimethoxybenzaldehyde(E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
4-Hydroxyacetophenone4-Chlorobenzaldehyde3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Synthesis of Chalcone-Heterocycle Hybrids

The fusion of a chalcone scaffold with a heterocyclic ring system has led to the development of novel molecular hybrids. These hybrids can be synthesized through two primary routes: by using a heterocyclic ketone or aldehyde as a precursor in a Claisen-Schmidt condensation, or by using the α,β-unsaturated ketone moiety of a pre-formed chalcone to construct a new heterocyclic ring. nih.govtsijournals.com

In the first approach, heteroaromatic ketones like 2-acetylfuran (B1664036) or 2-acetylthiophene (B1664040) are condensed with benzaldehyde derivatives to yield A-ring heteroaromatic hybrid chalcones. nih.gov For example, the reaction of 2-acetylpyridine (B122185) and benzaldehyde in the presence of 10% NaOH results in the corresponding pyridyl chalcone. nih.gov

The second approach involves reacting the chalcone with various reagents to form a heterocycle. For instance, chalcone derivatives can react with urea (B33335) or thiourea (B124793) in an ethanolic sodium hydroxide solution to yield oxazine (B8389632) and thiazine (B8601807) derivatives, respectively. tsijournals.com Similarly, reaction with hydroxylamine (B1172632) can produce isoxazole (B147169) derivatives. tsijournals.com Pyrazole-based chalcones can also be synthesized via a base-catalyzed Claisen-Schmidt condensation involving a pyrazole (B372694) ring bearing a formyl or acetyl group. nih.gov

Below are examples of reagents used to create chalcone-heterocycle hybrids from a chalcone precursor.

Chalcone PrecursorReagentResulting Heterocycle
1,3-Diphenylprop-2-en-1-oneUreaOxazine derivative
1,3-Diphenylprop-2-en-1-oneThioureaThiazine derivative
1,3-Diphenylprop-2-en-1-oneHydroxylamineIsoxazole derivative
1,3-Diphenylprop-2-en-1-one2,4-DinitrophenylhydrazineHydrazone derivative nih.gov

Formation of Amide Derivatives

The primary amino group on the A-ring of this compound is a key functional handle for further derivatization, particularly for the formation of amides. Amide derivatives are commonly synthesized through the condensation of an amine with a carboxylic acid or its activated form. sphinxsai.comnih.gov

A direct method involves the reflux condensation of the amino-chalcone with various carboxylic acids. researchgate.netresearchgate.net For example, a series of amide derivatives were prepared from 3,3'-(1,4-phenylene)bis(1-(4-aminophenyl)prop-2-en-1-one), a bis-chalcone containing the same reactive amino group. researchgate.netresearchgate.net The synthesis involves dissolving the bis-chalcone and a carboxylic acid (such as palmitic acid or decanedioic acid) in ethanol. researchgate.netresearchgate.net A 10% aqueous sodium hydroxide solution is then added dropwise, and the mixture is refluxed for several hours. researchgate.net This one-pot procedure provides the corresponding amide derivatives in good yields. researchgate.net

The general reaction scheme is as follows: R-COOH + H₂N-Chalcone → R-CONH-Chalcone + H₂O

Alternative methods for amide bond formation include using activating agents to convert the carboxylic acid into a more reactive intermediate, such as an acid chloride or a mixed acid anhydride, which then reacts with the amine. nih.govgoogle.com For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures. nih.gov

The table below summarizes the synthesis of an amide derivative from a bis-chalcone precursor.

Bis-Chalcone PrecursorCarboxylic AcidReaction ConditionsResulting Amide DerivativeYield
3,3'-(1,4-phenylene)bis(1-(4-aminophenyl)prop-2-en-1-one)Palmitic AcidEthanol, 10% NaOH, Reflux (80-90 °C)N-(4-(3-(4-(3-(4-aminophenyl)-3-oxoprop-1-enyl)phenyl)acryloyl)phenyl)palmitamide77.6% researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 4 Aminophenyl 3 Phenylprop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one provides a detailed map of the proton environments within the molecule. The analysis reveals distinct signals corresponding to the aromatic protons of the two phenyl rings, the vinylic protons of the α,β-unsaturated system, and the protons of the amino group.

The vinylic protons, H-α and H-β, appear as distinct doublets. The large coupling constant (J) value of approximately 15.5 Hz is characteristic of a trans or (E)-configuration across the double bond. The H-β proton, being closer to the phenyl ring, typically resonates at a lower field compared to the H-α proton, which is adjacent to the carbonyl group.

The aromatic protons of the phenyl ring (unsubstituted) and the 4-aminophenyl ring appear as complex multiplets in the downfield region of the spectrum. The protons on the 4-aminophenyl ring are split into two distinct doublet signals, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group are generally shifted further downfield due to the electron-withdrawing nature of the carbonyl. The broad signal for the amino (-NH₂) protons is also observed, with its chemical shift being sensitive to solvent and concentration.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (vinylic)7.45d15.5
H-β (vinylic)7.79d15.5
Aromatic H (phenyl ring)7.40-7.42m-
Aromatic H (phenyl ring)7.64-7.67m-
Aromatic H (ortho to -NH₂)6.68d8.6
Aromatic H (ortho to C=O)7.89d8.6
-NH₂6.19s (broad)-

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

The carbonyl carbon (C=O) is typically the most downfield signal, appearing around 188 ppm due to its deshielded nature. The vinylic carbons, C-α and C-β, are also clearly identifiable. The aromatic region of the spectrum shows multiple signals corresponding to the carbons of the two phenyl rings. The carbon attached to the amino group (C-NH₂) is significantly shielded and appears at a higher field compared to other quaternary aromatic carbons.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (carbonyl)188.0
C-α (vinylic)120.2
C-β (vinylic)143.5
C (quaternary, aminophenyl ring)128.5
C-NH₂152.0
C-H (ortho to -NH₂)113.0
C-H (ortho to C=O)131.0
C (quaternary, phenyl ring)135.5
C-H (phenyl ring)128.5, 129.0, 130.0

Advanced NMR Techniques for Structural Elucidation

While 1D NMR spectra provide foundational data, 2D NMR techniques are employed for unambiguous structural confirmation by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. For this compound, a strong cross-peak would be observed between the H-α and H-β signals, confirming their connectivity in the enone bridge. It would also show correlations between adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is invaluable for definitively assigning the ¹³C signals for all protonated carbons by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for mapping the molecular skeleton. Key HMBC correlations would include:

The vinylic proton H-α showing a correlation to the carbonyl carbon (C=O).

The vinylic proton H-β showing correlations to carbons in the unsubstituted phenyl ring.

The aromatic protons ortho to the carbonyl group showing a correlation to the carbonyl carbon.

Together, these advanced techniques provide a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide complementary information for structural characterization.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. The most prominent band is the strong absorption from the carbonyl (C=O) stretching vibration, which is observed at a lower wavenumber than a typical saturated ketone due to conjugation with the double bond and the aromatic ring.

The N-H stretching vibrations of the primary amine group (-NH₂) appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=C stretching of the vinylic group and the aromatic rings are also observed, along with C-H stretching and bending vibrations.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
3477, 3365N-H asymmetric & symmetric stretching
3059Aromatic C-H stretching
1631C=O stretching
1587C=C stretching (aromatic & vinylic)
1560N-H bending
1288C-N stretching
972C-H out-of-plane bending (trans C=C)

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. According to the mutual exclusion principle, vibrations that are strong in Raman are often weak in IR, and vice versa. For molecules with a center of symmetry, this principle is strictly followed. While this chalcone (B49325) lacks a center of symmetry, the complementary nature is still valuable.

In the FT-Raman spectrum of this compound, the symmetric vibrations are particularly strong. The C=C stretching vibrations of the enone system and the aromatic rings are typically very intense. The symmetric "breathing" modes of the phenyl rings are also prominent features in the Raman spectrum. In contrast, the polar carbonyl (C=O) and N-H groups that show strong absorptions in the IR spectrum tend to be weaker in the Raman spectrum.

Table 4: Key FT-Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
3058Aromatic C-H stretching
1633C=O stretching
1587C=C stretching (aromatic & vinylic)
1174Aromatic C-H in-plane bending
1000Aromatic ring breathing (symmetric)

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify components of a mixture. For this compound, GC-MS analysis provides crucial information regarding its molecular weight and fragmentation pattern upon electron ionization (EI).

The mass spectrum of the compound typically shows a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The molecular formula C₁₅H₁₃NO gives a molecular weight of approximately 223.27 g/mol . nih.gov The presence of the molecular ion peak at m/z 223 confirms the identity of the compound. nih.gov Subsequent fragmentation of the molecular ion provides insight into the compound's structure. Common fragmentation pathways for chalcones involve cleavages at the bonds adjacent to the carbonyl group and within the propenone bridge.

Key fragments observed in the GC-MS spectrum of this compound include ions corresponding to the benzoyl and styryl moieties. For instance, a significant peak is often observed at m/z 120, which can be attributed to the [C₇H₆NO]⁺ fragment resulting from the cleavage of the bond between the carbonyl carbon and the ethylenic carbon. Another characteristic fragment may appear at m/z 103, corresponding to the [C₈H₇]⁺ styryl cation. The fragmentation pattern serves as a fingerprint, aiding in the structural confirmation of the synthesized molecule.

Table 2: Major Mass Fragments of this compound from GC-MS Analysis

m/z ValueProposed Fragment IonProposed Structure
223[C₁₅H₁₃NO]⁺ (Molecular Ion)[M]⁺
222[M-H]⁺[C₁₅H₁₂NO]⁺
120[H₂NC₆H₄CO]⁺4-Aminobenzoyl cation
103[C₆H₅CH=CH]⁺Styryl cation
92[C₆H₄N]⁺Fragment from aminophenyl ring
77[C₆H₅]⁺Phenyl cation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition and molecular formula. This technique is essential for distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₁₅H₁₃NO. HRMS analysis, often using techniques like Electrospray Ionization (ESI), measures the exact mass of the protonated molecule [M+H]⁺. The theoretically calculated exact mass for C₁₅H₁₃NO is 223.09971 Da. nih.gov HRMS analysis would be expected to yield an experimental mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides definitive confirmation of the molecular formula, distinguishing it from any other possible combination of atoms with a nominal mass of 223.

Table 3: HRMS Data for Molecular Formula Confirmation of this compound

ParameterValue
Molecular FormulaC₁₅H₁₃NO
Calculated Exact Mass [M]223.09971 Da
Ion Mode (Typical)[M+H]⁺
Calculated Exact Mass [M+H]⁺224.10752 Da
Experimentally Found Mass [M+H]⁺e.g., 224.10750 Da
Mass Error< 5 ppm

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for studying the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the UV-visible region, which arise from its extensive conjugated system. The structure contains multiple chromophores, including the two phenyl rings, the ethylenic double bond (C=C), and the carbonyl group (C=O), all linked together to form a continuous π-electron system.

The absorption spectrum typically displays two main bands. The more intense, higher-energy band, usually found at a shorter wavelength, is attributed to a π → π* transition. uzh.chtanta.edu.eg This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and it is characteristic of the entire conjugated chalcone backbone. A second, less intense, lower-energy band at a longer wavelength is often assigned to an n → π* transition. youtube.com This involves the promotion of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to a π* antibonding orbital. uzh.ch

The position of the main π → π* absorption maximum (λmax) is highly sensitive to the extent of conjugation. The presence of the electron-donating amino (-NH₂) group on one phenyl ring and the conjugated system extending across the propenone bridge to the other phenyl ring leads to a significant bathochromic (red) shift of the absorption band to a longer wavelength compared to simpler, non-conjugated systems. This extended delocalization of π-electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), requiring less energy (longer wavelength light) for the electronic transition.

Solvatochromism is the phenomenon where the position of a compound's UV-Vis absorption band changes with the polarity of the solvent. nih.gov Studying the solvatochromic behavior of this compound provides valuable insights into the nature of its electronic transitions and the charge distribution in its ground and excited states.

Chalcones, particularly those with donor-acceptor groups like the amino group, often exhibit positive solvatochromism for their π → π* transition. This means the absorption maximum (λmax) shifts to a longer wavelength (a red shift) as the solvent polarity increases. tanta.edu.eguomustansiriyah.edu.iq This behavior is typically observed when the excited state is more polar than the ground state. In polar solvents, the more polar excited state is stabilized to a greater extent by dipole-dipole interactions with solvent molecules than the ground state. This stabilization reduces the energy gap for the transition, resulting in absorption at a longer wavelength. tanta.edu.eg

Conversely, the n → π* transition often exhibits a hypsochromic (blue) shift with increasing solvent polarity. youtube.comuomustansiriyah.edu.iq This is because the non-bonding electrons of the carbonyl oxygen can be stabilized by hydrogen bonding or other interactions with polar protic solvents. This stabilization lowers the energy of the ground state more than the excited state, increasing the energy gap for the transition and shifting the absorption to a shorter wavelength. uomustansiriyah.edu.iq By measuring the UV-Vis spectrum in a series of solvents with varying polarities, the nature of the electronic transitions can be further elucidated.

Table 4: Solvatochromic Effect on the λmax (nm) of this compound Note: This table presents hypothetical but representative data illustrating the expected solvatochromic shifts.

SolventPolarity Indexλmax (π → π) (nm)λmax (n → π) (nm)
n-Hexane0.1~385~450
Toluene2.4~390~448
Dichloromethane3.1~398~445
Acetone5.1~405~440
Ethanol5.2~410~435
Methanol (B129727)6.6~412~432

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a compound in its crystalline state. This technique is crucial for understanding molecular conformation, stereochemistry, and the non-covalent interactions that dictate crystal packing.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analyses have been performed on derivatives of this compound, providing precise metric parameters.

For instance, the study of (E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The unit cell contains four molecules (Z = 4). nih.gov Similarly, (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one also crystallizes in the monoclinic P2₁/c space group with Z = 4. researchgate.net The crystallographic data for these two derivatives are summarized in the table below.

Parameter(E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one nih.gov(E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one researchgate.net
Chemical FormulaC₁₅H₁₂ClNOC₁₆H₁₅NO
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c (No. 14)
a (Å)22.4670 (19)5.9233 (3)
b (Å)3.9254 (3)14.5788 (9)
c (Å)14.5796 (11)14.7095 (9)
β (°)107.944 (6)99.073 (2)
Volume (ų)1223.26 (17)1254.34 (13)
Z44
Temperature (K)100.0 (1)170

Molecular Conformation and Stereochemistry (e.g., E/Z Configuration)

The central propenone linker (–CH=CH–C(=O)–) is a key structural feature of chalcones. X-ray diffraction studies consistently show that these molecules adopt an E configuration with respect to the C=C double bond. nih.govresearchgate.net This results in a trans arrangement of the hydrogen atoms on the olefinic bond, which is the thermodynamically more stable conformation. This stereochemistry is a defining characteristic of the chalcone backbone.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The solid-state architecture of aminophenyl chalcones is significantly influenced by intermolecular hydrogen bonds. In the crystal structure of (E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, the primary interaction involves the amino group (-NH₂) acting as a hydrogen bond donor and the carbonyl oxygen atom (C=O) acting as an acceptor. nih.gov

These N—H···O interactions link adjacent molecules into one-dimensional infinite chains that propagate along the c-axis. nih.gov These chains are further organized into stacks, forming two-dimensional networks. nih.govresearchgate.net Such hydrogen bonding patterns are critical in stabilizing the crystal lattice.

Dihedral Angles and Planarity Analysis

Analysis of the dihedral angles reveals that these chalcone derivatives are not planar molecules. nih.govresearchgate.net The deviation from planarity arises from the steric hindrance between the phenyl rings and the enone bridge.

Dihedral Angle DescriptionValue (°)Compound
Between the two phenyl rings28.9 (2)(E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one nih.govresearchgate.net
Between the enone segment and the chlorophenyl ring23.4 (3)(E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one nih.govresearchgate.net
Between the amino group and its attached phenyl ring35 (4)(E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one nih.govresearchgate.net
Between the p-tolyl ring and the ketone plane12.1 (3)(E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one researchgate.net

Theoretical and Computational Studies of 1 4 Aminophenyl 3 Phenylprop 2 En 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By employing functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) with basis sets such as 6-311++G(d,p), researchers can accurately model various molecular properties. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This calculation finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For chalcones, this involves determining the planarity of the molecule, the conformation of the α,β-unsaturated carbonyl bridge, and the dihedral angles between the two aromatic rings. nih.gov

The enone linker (–CH=CH–C=O–) in chalcones can exist in two main planar conformations: s-cis and s-trans. DFT calculations can predict which conformer is more stable. For many chalcone (B49325) derivatives, the molecule is found to be nearly planar, a feature that facilitates electron delocalization across the conjugated system. nih.gov The optimization process yields precise values for bond lengths, bond angles, and torsion angles. These theoretical parameters can then be compared with experimental data, often from X-ray crystallography, to validate the computational model. For example, in a study of a closely related chalcone, the theoretically optimized geometric parameters showed excellent agreement with the crystal structure data. nih.gov

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity, high polarizability, and potential for intramolecular charge transfer. nih.gov Calculations on various aminophenyl chalcone derivatives show that substitutions on the phenyl rings can modulate this energy gap, thereby tuning the molecule's electronic behavior and biological activity. nih.govnih.gov For a similar halogenated chalcone, the calculated HOMO-LUMO energy gap was 4.12 eV, indicating suitability for optoelectronic applications. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict reactive sites for both electrophilic and nucleophilic attacks. nih.gov The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive electrostatic potential), which are favorable for nucleophilic attack. researchgate.net For 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one, the MEP map would be expected to show negative potential around the electronegative carbonyl oxygen atom and the electron-rich aminophenyl ring, while the hydrogen atoms of the amino group would exhibit positive potential.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental infrared (IR) and Raman spectroscopy. nih.govresearchgate.net The theoretical frequencies are typically scaled by a constant factor (e.g., 0.9613) to correct for systematic errors arising from the harmonic approximation used in the calculations and basis set limitations. scispace.com

A detailed comparison between the calculated and experimental vibrational spectra allows for the precise assignment of specific vibrational modes to the observed spectral bands. nih.gov This analysis is often aided by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration. scispace.com Key vibrational modes for this compound include the N-H stretching of the amino group, C=O stretching of the ketone, C=C stretching of the enone bridge and aromatic rings, and various C-H bending modes.

The table below illustrates a comparison of experimental and calculated vibrational frequencies for a very similar compound, (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one, demonstrating the typical level of agreement achieved. nih.gov

Vibrational Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) Wavenumber (cm⁻¹)
N-H Asymmetric Stretch3478-3502
N-H Symmetric Stretch3371-3401
Aromatic C-H Stretch306230643065
C=O Stretch163416351635
C=C Stretch (Enone)158515881589
Aromatic C=C Stretch155815601562
N-H Scissoring1606-1608

Data presented for the closely related compound (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one for illustrative purposes. nih.gov

Molecular Dynamics Simulations

While DFT calculations provide insight into the static properties of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time.

MD simulations model the movements of atoms and bonds in a molecule by solving Newton's equations of motion, providing a trajectory that reveals how the molecule's conformation evolves. This approach is invaluable for assessing the conformational flexibility and stability of molecules like this compound, especially in a biological or solution-phase environment.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached a stable conformation during the simulation.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom to identify the most flexible and rigid regions of the molecule. Higher RMSF values indicate greater movement and flexibility. For the subject chalcone, this could reveal the degree of rotation around the single bonds connecting the phenyl rings to the enone bridge.

While DFT and other computational methods have been applied to this and related chalcones, specific Molecular Dynamics simulation studies on this compound are not widely available in the reviewed scientific literature. Such studies would be beneficial for a deeper understanding of its dynamic behavior and interactions with other molecules, such as biological receptors or solvents.

Intermolecular Interactions in Solution or Solid State

The solid-state architecture of chalcones, including this compound and its derivatives, is significantly influenced by a network of intermolecular interactions. X-ray crystallography studies on closely related analogs reveal that hydrogen bonding is a primary force in defining the crystal packing.

In the crystal structure of (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, a similar chalcone, adjacent molecules are interconnected through N—H···O hydrogen bonds. nih.gov These interactions link the molecules into one-dimensional infinite chains. nih.gov Similarly, the crystal packing of (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is stabilized by both N—H⋯N and N—H⋯O intermolecular hydrogen bonds. researchgate.net

These non-covalent interactions are crucial in the formation of supramolecular structures. For instance, in the 2-chloro derivative, the N—H···O interactions form chains that are further stacked into 2-D networks. nih.gov The amino group (—NH₂) on the aminophenyl ring acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) of the enone moiety serves as an acceptor.

Computational techniques such as Hirshfeld surface analysis are also employed to investigate and quantify intermolecular contacts. In a study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, this analysis revealed that H⋯H contacts constituted the most significant contribution to the crystal packing, alongside C—H⋯O interactions that connect molecules into chains. researchgate.net Such analyses provide insight into the nature and proportion of different intermolecular forces governing the stability of the crystal lattice.

The planarity of the molecule is also a key factor. While the core chalcone structure consists of two aromatic rings joined by an α,β-unsaturated carbonyl system, the molecule is often not perfectly planar. researchgate.net In analogs, the phenyl rings are typically twisted relative to each other, and the enone segment may not be coplanar with the attached rings. nih.gov This molecular conformation influences how molecules pack in the solid state and the geometry of the resulting intermolecular bonds.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies widely applied to chalcone derivatives to correlate their chemical structures with various physical, chemical, or biological properties. nih.govingentaconnect.com These methods are instrumental in drug design and materials science for predicting the properties of novel compounds, thereby optimizing lead compounds without the need for exhaustive synthesis and testing. tandfonline.commdpi.com

The fundamental principle of QSPR/QSAR is to establish a mathematical relationship between a set of numerical descriptors representing the molecule's structure and a specific property of interest. tandfonline.com For chalcones, this approach has been used to model properties ranging from biological activities like anticancer or antimicrobial effects to physicochemical characteristics. nih.govijpsr.com

The process involves several key steps:

Data Set Selection: A series of chalcone derivatives with known, experimentally measured properties is compiled.

Descriptor Calculation: A large number of theoretical molecular descriptors are calculated for each molecule in the dataset. ingentaconnect.com

Model Development: Statistical methods are used to select the most relevant descriptors and build a mathematical model that links them to the property of interest. nih.gov

Model Validation: The model's statistical quality and predictive power are rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability. nih.govtandfonline.com

Three-dimensional QSAR (3D-QSAR) is a powerful extension of this technique that considers the three-dimensional properties of the molecules, analyzing how factors like the shape and electrostatic fields of the compounds influence their activity. ijpsr.com

The foundation of any QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. For chalcone derivatives, a diverse array of descriptors is calculated to capture different aspects of the molecular architecture. nih.govingentaconnect.com These descriptors can be broadly categorized as follows:

Descriptor ClassDescriptionExamples
Constitutional Describe the basic composition and connectivity of the molecule, independent of its 3D geometry. ingentaconnect.comMolecular weight, number of atoms, number of aromatic rings, number of bonds. ingentaconnect.com
Topological Numerical indices derived from the 2D graph representation of the molecule, describing size, shape, and branching. nih.govingentaconnect.comConnectivity indices, shape indices, information content descriptors. nih.gov
Geometrical Describe the 3D aspects of the molecule, which are crucial for interactions like drug-receptor binding. ingentaconnect.comMolecular surface area, volume, moments of inertia.
Electrostatic Relate to the electronic and charge distribution properties of the molecule. ingentaconnect.comPartial charges on atoms, dipole moment, polarizability, BCUT descriptors. nih.govingentaconnect.com
Quantum Chemical Derived from quantum mechanical calculations (e.g., DFT), providing detailed electronic properties. nih.govnih.govHOMO/LUMO energies, energy gap, hardness, softness, electronegativity. nih.govnih.govmdpi.com
Physicochemical Describe physical and chemical properties of the molecule. ingentaconnect.comLogP (lipophilicity), solubility, melting point. ingentaconnect.comu-szeged.hu

In QSAR studies of chalcones, specific descriptors have been identified as particularly important. For instance, studies have shown that BCUT descriptors (related to charge), autocorrelation descriptors, and the energy of the Highest Occupied Molecular Orbital (HOMO) are crucial for modeling the biological activity of chalcone compounds. nih.gov The combination of topological, electrostatic, and quantum chemical descriptors has been shown to produce more robust and predictive models than using a single class of descriptors alone. nih.gov

Once relevant descriptors are calculated, various statistical and machine learning methods are employed to build the predictive QSPR model. The goal is to create a robust equation that can accurately predict the property of interest for new, untested chalcone derivatives.

Multiple Linear Regression (MLR): This is a common and straightforward method used to establish a linear relationship between a dependent variable (the property) and one or more independent variables (the molecular descriptors). nih.govtandfonline.com The quality of an MLR model is often assessed by statistical parameters such as the coefficient of determination (R²), which indicates how well the model fits the data, and the leave-one-out cross-validation coefficient (Q²), which assesses its internal predictive ability. nih.govtandfonline.com

Ridge Regression (RR): This is a variation of multiple regression that is particularly useful when the number of descriptors is large or when descriptors are highly correlated. It helps to prevent overfitting and can improve the generalizability of the model. nih.gov

Machine Learning Algorithms: More advanced computational techniques are increasingly being used to develop non-linear QSAR models, which can capture more complex structure-property relationships. mdpi.comnih.gov These methods include:

Support Vector Machines (SVM): Initially developed for classification, SVM can also be effectively used for regression tasks in QSPR. u-szeged.hu

Structure-Based Approaches: In addition to ligand-based methods like QSPR, structure-based approaches are also used.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the chalcone) when bound to a receptor (e.g., a protein). It helps to understand the intermolecular interactions at the binding site and can be used in conjunction with QSAR to design more potent compounds. nih.govtandfonline.comnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for a molecule's biological activity. nih.gov

These predictive models, once validated, serve as powerful in silico tools for screening virtual libraries of chalcone derivatives, prioritizing compounds for synthesis, and guiding the design of new molecules with enhanced properties. nih.gov

Chemical Reactivity and Transformation Pathways of 1 4 Aminophenyl 3 Phenylprop 2 En 1 One

Electrophilic Substitution Reactions on the Amino-Substituted Phenyl Ring

The amino group (-NH₂) on the phenyl ring is a potent activating group in electrophilic aromatic substitution reactions. It directs incoming electrophiles to the ortho and para positions. In the case of 1-(4-aminophenyl)-3-phenylprop-2-en-1-one, the para position is occupied by the propenone bridge. Consequently, electrophilic substitution is anticipated to occur at the positions ortho to the amino group (C-3 and C-5).

While specific studies on the electrophilic substitution of this compound are not extensively documented in readily available literature, the reactivity can be inferred from its precursor, 4-aminoacetophenone. For instance, the bromination of 4-aminoacetophenone with bromine in acetic acid leads to the formation of 3,5-dibromo-4-aminoacetophenone. This suggests that the amino-substituted ring in the corresponding chalcone (B49325) would be susceptible to similar halogenation reactions.

The reactivity of the amino group itself is also a key aspect. It can be acylated to form amides. For example, the reaction of bis-chalcones containing a 4-aminophenyl group with various carboxylic acids results in the formation of amide derivatives basjsci.edu.iq. This transformation can be used to modify the properties of the molecule.

Reaction TypeReagents and ConditionsExpected Product
HalogenationBr₂, Acetic Acid1-(4-Amino-3,5-dibromophenyl)-3-phenylprop-2-en-1-one
AcylationCarboxylic Acid, NaOH, RefluxN-(4-(3-phenylacryloyl)phenyl)amide derivative

Reactions Involving the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system is a crucial functional group that governs a significant portion of the reactivity of this compound. This moiety possesses two electrophilic sites: the carbonyl carbon and the β-carbon, making it susceptible to various nucleophilic attacks and other transformations.

The oxidation of chalcones can proceed through different pathways depending on the oxidizing agent and reaction conditions. A common oxidation reaction involves the epoxidation of the α,β-double bond. This is typically achieved using reagents like hydrogen peroxide in an alkaline medium (Weitz-Scheffer epoxidation). The resulting epoxide is a versatile intermediate for the synthesis of other functionalized molecules. Another oxidative transformation is the cleavage of the double bond, which can be accomplished using stronger oxidizing agents such as ozone (ozonolysis) or potassium permanganate, leading to the formation of carboxylic acids or aldehydes.

Oxidation ReactionTypical ReagentsProduct Type
EpoxidationH₂O₂, NaOH2,3-Epoxy-1-(4-aminophenyl)-3-phenylpropan-1-one
Oxidative Cleavage1. O₃; 2. Zn/H₂O or (CH₃)₂S4-Aminobenzaldehyde and Benzaldehyde (B42025)
Oxidative CleavageKMnO₄ (hot, concentrated)4-Aminobenzoic acid and Benzoic acid

The α,β-unsaturated ketone moiety can be selectively reduced. Catalytic hydrogenation is a common method for the reduction of the carbon-carbon double bond to yield the corresponding saturated ketone, known as a dihydrochalcone. This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Alternatively, the carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would produce an allylic alcohol. The complete reduction of both the double bond and the carbonyl group can also be achieved under more vigorous conditions.

Reduction TypeReagents and ConditionsProduct
C=C ReductionH₂, Pd/C, Ethanol1-(4-Aminophenyl)-3-phenylpropan-1-one (Dihydrochalcone)
C=O ReductionNaBH₄, Methanol (B129727)1-(4-Aminophenyl)-3-phenylprop-2-en-1-ol
Complete ReductionH₂, High Pressure, High Temp.1-(4-Aminophenyl)-3-phenylpropan-1-ol

The α,β-unsaturated ketone system in this compound makes it an excellent Michael acceptor. wikipedia.org This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the enone system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A variety of nucleophiles can participate in Michael addition reactions with chalcones, including:

Carbon nucleophiles: Enolates, malonates, and nitroalkanes are commonly used to form new carbon-carbon bonds. For instance, the reaction with nitromethane can yield a Michael adduct. chemrevlett.com

Nitrogen nucleophiles: Amines can add to the double bond in what is known as an aza-Michael addition.

Oxygen nucleophiles: Alcohols and water can undergo oxa-Michael addition, although this is often reversible.

Sulfur nucleophiles: Thiols are particularly effective nucleophiles for Michael addition to chalcones, a reaction that is relevant to some of the biological activities of these compounds. nih.gov

NucleophileReagent ExampleProduct of Michael Addition
CarbonNitromethane1-(4-Aminophenyl)-4-nitro-3-phenylbutan-1-one
NitrogenPiperidine1-(4-Aminophenyl)-3-phenyl-3-(piperidin-1-yl)propan-1-one
SulfurThiophenol1-(4-Aminophenyl)-3-phenyl-3-(phenylthio)propan-1-one

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The chalcone framework of this compound is a valuable precursor for the synthesis of various heterocyclic compounds. The 1,3-dielectrophilic nature of the α,β-unsaturated ketone moiety allows for reactions with binucleophilic reagents to form five-, six-, and seven-membered rings.

Pyrimidines are an important class of heterocyclic compounds with a wide range of biological activities. This compound can be converted into pyrimidine derivatives through condensation reactions with compounds containing an N-C-N fragment.

A common method involves the reaction of the chalcone with urea (B33335), thiourea (B124793), or guanidine in the presence of a base. The reaction proceeds through an initial Michael addition of the nucleophilic nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. For example, reacting a chalcone with guanidine hydrochloride can yield a 2-aminopyrimidine derivative. orientjchem.org

ReagentBaseHeterocyclic Product
UreaNaOH or KOH4-(4-Aminophenyl)-6-phenylpyrimidin-2(1H)-one
ThioureaNaOH or KOH4-(4-Aminophenyl)-6-phenylpyrimidine-2(1H)-thione
GuanidineNaOH or KOH4-(4-Aminophenyl)-6-phenylpyrimidin-2-amine

These reactions highlight the synthetic utility of this compound as a versatile starting material for generating a diverse array of more complex molecular architectures.

Synthesis of Pyrazoline Derivatives

The reaction of chalcones with hydrazine derivatives is a well-established and efficient method for the synthesis of pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.

In a typical procedure, this compound is reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction is often catalyzed by a weak acid, like acetic acid, and is typically carried out under reflux conditions. ekb.egpreprints.org The presence of the amino group on the phenyl ring can influence the reaction rate and yield. The resulting pyrazoline derivative is 5-(4-aminophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.

Variations of this synthesis involve the use of substituted hydrazines, such as phenylhydrazine, which would result in an N-phenyl substituted pyrazoline. The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the synthesis of pyrazoline derivatives from this compound.

Detailed research findings on the synthesis of pyrazoline derivatives from chalcones are summarized in the following table:

Starting MaterialReagentSolventCatalystReaction ConditionsProductReference
ChalconeHydrazine HydrateEthanolAcetic AcidRefluxPyrazoline Derivative ekb.egpreprints.org
ChalconePhenylhydrazineEthanolSulfuric Acid (catalytic)BoilingPyrazoline Derivative saudijournals.com
ChalconeHydrazine HydrateEthanol-Reflux for 2 hoursPyrazoline Derivative researchgate.net
Amino Chalcone DerivativeHydrazine HydrateAcetic Acid-RefluxN-acetyl pyrazoline derivative researchgate.net

Other Heterocyclic Annulation Reactions

Beyond the synthesis of pyrazolines, the reactive nature of this compound allows for its use in the formation of other important heterocyclic rings, such as pyrimidines and isoxazoles, through various annulation reactions.

Synthesis of Pyrimidine and Thiazine (B8601807) Derivatives:

Pyrimidine derivatives can be synthesized from chalcones by reacting them with urea or thiourea. When this compound is treated with thiourea in the presence of a base like sodium hydroxide (B78521) in an ethanolic solution, a cyclocondensation reaction occurs to yield a thiazine derivative, which is a six-membered heterocycle containing sulfur and nitrogen atoms. This reaction provides a pathway to compounds with a dihydropyrimidine scaffold. The general reaction involves the Michael addition of thiourea to the chalcone, followed by intramolecular cyclization. mdpi.com

Synthesis of Isoxazole (B147169) Derivatives:

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, can also be synthesized from this compound. This is typically achieved by reacting the chalcone with hydroxylamine (B1172632) hydrochloride. mdpi.com The reaction is usually carried out in a basic medium, such as in the presence of sodium acetate or sodium hydroxide in ethanol, and involves refluxing the reaction mixture. mdpi.com The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization.

The following table summarizes the reaction conditions for these additional heterocyclic annulation reactions starting from chalcones:

Starting MaterialReagentSolventCatalyst/BaseReaction ConditionsProduct TypeReference
ChalconeThioureaEthanolSodium HydroxideStirring for 3 hoursThiazine Derivative mdpi.com
ChalconeHydroxylamine HydrochlorideEthanolSodium AcetateReflux for 6 hoursIsoxazole Derivative mdpi.com
ChalconeHydroxylamine HydrochlorideEthanolSodium HydroxideReflux overnightIsoxazole Derivative

Non Biological Applications and Advanced Materials Science

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optics is a field of study that investigates the interactions of light with matter where the response of the material is not proportional to the intensity of the incident light. Materials with significant NLO properties are crucial for the development of technologies such as optical switching, frequency conversion, and optical data storage. Chalcones, with their donor-π-acceptor (D-π-A) framework, are promising candidates for NLO applications. The amino group (-NH2) in 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one acts as an electron donor, while the carbonyl group (-CO-) functions as an electron acceptor, with the conjugated π-system of the enone bridge facilitating intramolecular charge transfer, a key requirement for NLO activity.

While specific experimental data for this compound is limited in publicly available literature, research on closely related chalcone (B49325) derivatives provides valuable insights into its potential NLO properties. For instance, a study on the novel chalcone crystal (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP) has demonstrated its potential as an effective third-order NLO material. researchgate.net

Second Harmonic Generation is a nonlinear optical process in which two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy of the initial photons. This phenomenon is highly dependent on the molecular symmetry and hyperpolarizability of the material. Theoretical calculations on the related APBPP crystal, using the B3LYP level of theory, have been performed to compute the first-order hyperpolarizability, a key parameter in determining SHG efficiency. researchgate.net The results from such theoretical studies can provide an indication of the SHG potential of similar chalcone structures like this compound.

It is important to note that experimental validation of the SHG efficiency for this compound is necessary to confirm its practical applicability in this area.

The third-order nonlinear susceptibility (χ(3)) is a measure of a material's ability to exhibit third-order NLO phenomena, such as the Kerr effect and two-photon absorption. The Z-scan technique is a widely used experimental method to determine both the sign and magnitude of the real and imaginary parts of χ(3).

In the study of the related APBPP crystal, the Z-scan technique was employed using a continuous wave (CW) laser at 632.8 nm to evaluate its third-order NLO properties. researchgate.net The results indicated that APBPP is a promising candidate for nonlinear optical applications, exhibiting properties significantly better than urea (B33335), a standard reference material for NLO studies. researchgate.net These findings suggest that this compound may also possess noteworthy third-order nonlinear optical properties.

Table 1: NLO Properties of a Related Chalcone Derivative (APBPP)

Property Method Finding Reference
First-Order Hyperpolarizability Theoretical (B3LYP) Computed to assess SHG potential researchgate.net

Note: The data presented in this table is for the related compound (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP) and is intended to be indicative of the potential properties of this compound.

Luminescence and Photophysical Properties for Optoelectronic Devices

The photophysical properties of chalcones, including their absorption and emission characteristics, are of great interest for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The presence of the amino group, a strong electron donor, in this compound is expected to influence its fluorescent properties.

Research on a similar compound, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), has shown that its photophysical properties are influenced by solvent, concentration, and pump power excitations, with fluorescence observed around 538 nm. researchgate.netmdpi.com This highlights the tunability of the photophysical properties of chalcone derivatives, which is a desirable characteristic for optoelectronic applications.

Advanced Material Design and Fabrication Incorporating Chalcone Scaffolds

The versatility of the chalcone scaffold allows for its incorporation into various advanced materials, including polymers and thin films, to impart specific optical and electronic properties.

Chalcones can be integrated into polymer chains, either as part of the main chain or as a side chain, to create new polymeric materials with tailored properties. The synthesis of new amide derivatives from bis-chalcones demonstrates the potential for creating complex polymeric structures based on the chalcone framework. researchgate.net Such materials could find applications in areas like photo-responsive polymers and NLO polymers. The ability to modify the chalcone structure allows for fine-tuning of the resulting polymer's characteristics.

The fabrication of thin films containing chalcone derivatives is an active area of research for the development of optoelectronic devices. Various techniques, such as dip coating, spin coating, and spray pyrolysis, can be employed to create thin films from chalcone-containing materials, including polymers. scispace.com The optical properties of these thin films are highly dependent on the deposition technique and the molecular structure of the chalcone. The study of the structural and optoelectronic properties of thin films is crucial for understanding and optimizing their performance in devices. aps.org While specific examples of thin films made from this compound are not detailed in the available literature, the general principles of thin film fabrication with organic materials are applicable.

Hybrid Materials Integration

The integration of specific chalcone moieties, such as this compound, into hybrid materials is an emerging area of interest in advanced materials science. These hybrid materials combine the unique properties of the organic chalcone with inorganic components at the nanoscale, leading to synergistic or novel functionalities. The primary amine group and the conjugated π-system of this compound make it a versatile building block for creating sophisticated composite structures, including polymer composites, functionalized nanoparticles, and metal-organic frameworks (MOFs).

The general approach for creating these hybrids involves two main strategies: in situ synthesis, where the inorganic component is formed in the presence of the chalcone, and ex situ synthesis (or post-synthesis modification), where pre-synthesized components are combined. mdpi.commdpi.com The choice of method significantly influences the morphology, interfacial interaction, and ultimate properties of the final material. mdpi.com

Polymer Composites:

Chalcones are recognized for their potential in developing advanced polymeric materials due to their inherent optical and thermal characteristics. mdpi.com The incorporation of this compound into a polymer matrix can enhance properties such as refractive index, thermal stability, and photo-responsiveness. The amino group provides a reactive site for covalent bonding with polymer backbones or cross-linkers, ensuring a homogeneous dispersion and preventing phase separation. This covalent integration is crucial for translating the molecular properties of the chalcone into macroscopic material performance.

Research into related chalcone derivatives has shown their utility as highly versatile photoinitiators for a range of polymerization reactions, including free radical and cationic polymerizations, upon exposure to visible light. researchgate.net This capability allows the chalcone to be an active component in the curing process of the polymer matrix, potentially leading to materials with unique optical and mechanical properties.

Functionalized Nanoparticles:

Surface functionalization of nanoparticles with organic molecules is a key strategy to improve their stability, biocompatibility, and to introduce new functionalities. nih.govnih.gov The this compound molecule is a candidate for the surface modification of inorganic nanoparticles, such as silica (B1680970) (SiO2), gold (Au), or magnetic nanoparticles (e.g., Fe3O4). mdpi.comnih.gov

The amine group can be used to form covalent or non-covalent bonds with the nanoparticle surface. For instance, it can react with surface hydroxyl groups on silica nanoparticles or chelate to the surface of metal nanoparticles. This functionalization can yield a hybrid material where the nanoparticle core provides physical properties (e.g., magnetism, plasmon resonance) while the chalcone shell introduces optical or chemical sensitivity. mdpi.comoiccpress.com The process can be categorized as follows:

Functionalization StrategyDescriptionPotential Bond Type
In situ ModificationSimultaneous synthesis and surface functionalization of the nanoparticle. nih.govCovalent / Non-covalent
Post-synthesis ModificationSynthesis of nanoparticles is followed by surface modification in a separate step. nih.govCovalent / Non-covalent

This table provides a general overview of nanoparticle functionalization strategies.

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The structure of this compound, containing a reactive amine group and phenyl rings, makes its derivatives suitable candidates for use as or within the organic linkers in MOF synthesis. The introduction of an amine-functionalized component can significantly enhance the MOF's properties, particularly for applications like CO2 capture or catalysis. oiccpress.com

While direct synthesis of a MOF using this compound as the primary linker is not extensively documented, the strategy of post-synthetic modification is a viable pathway. In this approach, a pre-existing MOF with reactive sites is functionalized with the chalcone molecule. For example, a MOF containing uncoordinated amine groups could be modified to incorporate the chalcone structure. This integration could imbue the MOF with the chalcone's characteristic optical properties, opening possibilities for applications in chemical sensing or photocatalysis.

The following table summarizes the key components and potential applications of hybrid materials incorporating chalcone structures.

Hybrid Material TypeOrganic ComponentInorganic ComponentPotential Application
Polymer CompositeThis compoundPolymer Matrix (e.g., Acrylates, Epoxides)Optical films, photo-curable resins
Functionalized NanoparticleThis compoundMetal/Metal Oxide NP (e.g., Au, SiO2, Fe3O4)Sensing, bio-imaging, catalysis
Metal-Organic FrameworkDerivative of this compoundMetal Clusters (e.g., Co, Zn)Gas separation, chemical sensors

This table illustrates the potential for creating diverse hybrid materials based on the chalcone structure and their prospective uses in materials science.

Structure Property Relationships in the Context of Material Science

Influence of Substituent Effects on Spectroscopic Signatures

The spectroscopic characteristics of chalcones are highly sensitive to the nature and position of substituents on their aromatic rings (Rings A and B). In 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one, the amino (-NH₂) group on Ring A acts as a potent electron-donating group (EDG), significantly influencing its absorption and nuclear magnetic resonance spectra.

UV-Visible Spectroscopy: The UV-Vis spectra of chalcones typically exhibit two main absorption bands. Band I, appearing at higher wavelengths (usually 340–390 nm), is attributed to the π→π* electronic transition involving the entire cinnamoyl system and is responsible for the characteristic color of many chalcones. nih.govfabad.org.tr Band II is observed at lower wavelengths (220–270 nm) and arises from the benzoyl moiety. nih.gov

The position of Band I is particularly affected by substituents. Electron-donating groups like -NH₂ or methoxy (-OCH₃) cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. nih.gov This is due to the stabilization of the excited state through enhanced intramolecular charge transfer (ICT) from the donor-substituted ring to the acceptor-like carbonyl group. Conversely, electron-withdrawing groups (EWGs) like a nitro (-NO₂) group can also lead to a red shift, especially when placed on the opposite ring, creating a "push-pull" system that facilitates ICT. biointerfaceresearch.com For instance, the presence of a nitro group has been shown to result in a higher λmax compared to other chalcones. biointerfaceresearch.com

Interactive Data Table: UV-Vis Absorption Maxima (λmax) of Substituted Chalcones

Ring A Substituent (R¹)Ring B Substituent (R²)λmax (nm)Effect
4-NH₂H~380-390Strong Red Shift (EDG)
HH (Unsubstituted Chalcone)~310Reference
4-OCH₃H~340-350Red Shift (EDG)
H4-NO₂~360-370Red Shift (EWG)
4-OCH₃4-NO₂~400-410Significant Red Shift (Push-Pull)

Note: λmax values are approximate and can vary with the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the chemical shifts of the vinylic protons (H-α and H-β) are characteristic. For the thermodynamically stable trans isomer, these protons appear as doublets with a large coupling constant (J) of approximately 15-16 Hz. mdpi.commdpi.com The chemical shifts of these and the aromatic protons are modulated by the electronic effects of the substituents. EDGs like the -NH₂ group in this compound increase electron density throughout the conjugated system, typically causing an upfield shift (to lower ppm) of nearby protons compared to the unsubstituted chalcone (B49325). nih.govresearchgate.net

In ¹³C NMR spectra, the chemical shifts of the carbonyl carbon (C=O) and the vinylic carbons (C-α, C-β) are also diagnostic. The carbonyl carbon signal is typically found far downfield (around 185-190 ppm). biointerfaceresearch.comrsc.org Substituents that alter the electron density on the carbonyl group will influence its chemical shift. An EDG on Ring A, such as the amino group, will increase shielding and shift the carbonyl signal slightly upfield. nih.gov

Correlation of Molecular Structure with Bulk Material Properties

The macroscopic properties of materials derived from chalcones, such as thermal stability and crystallinity, are directly linked to their underlying molecular structure. Factors like molecular weight, planarity, and the strength of intermolecular interactions play a crucial role.

Thermal Stability: The thermal stability of chalcones is often evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA reveals the decomposition temperature, indicating the material's stability at elevated temperatures, while DSC can identify phase transitions like melting points. mdpi.com The stability is influenced by the substituents on the aromatic rings. researchgate.net For example, introducing certain groups can enhance thermal stability by increasing the molecular weight and promoting stronger intermolecular interactions, such as hydrogen bonding or π-π stacking. A study on a bromo-substituted chalcone derivative showed it maintained its mass up to approximately 210 °C before undergoing significant decomposition. mdpi.com Generally, more stable crystalline packing leads to higher melting points and decomposition temperatures. mdpi.comresearchgate.net

Interactive Data Table: Thermal Properties of Chalcone Derivatives

CompoundKey Substituent(s)Decomposition Onset (°C)Melting Point (°C)
Bromochalcone Derivative4-bromo, 4-butyl~210109.8
Nitro-substituted Chalcone (ortho/meta)2-NO₂, 3-NO₂-~145
Nitro-substituted Chalcone (para)4-NO₂-~160
Anthracene-based ChalconeDimethylamino, AnthracenylThermally stable up to 300-

Note: Data is compiled from different studies and experimental conditions may vary. mdpi.commdpi.combohrium.com

Crystallinity and Morphology: The ability of chalcone molecules to pack efficiently in a solid-state lattice determines their crystallinity. The planarity of the molecule is a key factor; more planar molecules tend to pack more effectively, leading to higher crystallinity. mdpi.comresearchgate.net The presence of bulky substituents can hinder this packing and lead to more amorphous structures. The specific arrangement in the crystal lattice is governed by weak intermolecular forces like hydrogen bonds (especially with -NH₂ or -OH groups), C-H···O interactions, and π-π stacking between the aromatic rings. mdpi.com These interactions dictate bulk properties, including mechanical strength and even optical characteristics in the solid state. For instance, thin films of chalcone derivatives have shown that surface morphology and crystal size are dependent on the preparation conditions. researchgate.net

Design Principles for Modulating Optical and Electronic Characteristics

A major area of interest for chalcone-based materials is nonlinear optics (NLO), where materials interact intensely with light to produce new frequencies, a phenomenon useful in optical communications and data storage. bohrium.comscirp.org The design of chalcones for NLO applications hinges on creating molecules with a large change in dipole moment upon excitation, which is achieved by strategically placing EDGs and EWGs on the aromatic rings. fabad.org.trscirp.org

The core principle is the creation of a "push-pull" system. An EDG (the "push" component), such as the amino group in this compound, is placed on one aromatic ring, while an EWG (the "pull" component), like a nitro group, is placed on the other. This D-π-A (Donor-π bridge-Acceptor) architecture facilitates a strong intramolecular charge transfer (ICT) across the conjugated π-bridge upon photoexcitation. scirp.org This large redistribution of electron density is responsible for high molecular hyperpolarizability (β), a key figure of merit for second-order NLO materials used in applications like second-harmonic generation (SHG). researchgate.netanalis.com.my

The electronic characteristics are also tunable. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally corresponds to easier electronic excitation and is often associated with enhanced NLO activity. studymind.co.uk Introducing strong donor and acceptor groups decreases the HOMO-LUMO gap, shifting the absorption to longer wavelengths and enhancing the NLO response. studymind.co.uk

Design Strategies:

Choice of Donor/Acceptor: The strength of the EDG and EWG directly impacts the NLO response. Strong donors include -N(CH₃)₂, -NH₂, and -OCH₃. Strong acceptors include -NO₂, -CN, and -CF₃.

π-Conjugated Bridge: Extending the length of the π-bridge (e.g., by adding more double bonds) can increase hyperpolarizability, although it may also affect transparency and stability.

Molecular Geometry: A planar molecular structure is crucial for maximizing π-orbital overlap and ensuring efficient ICT.

Stereochemical Control and its Impact on Material Performance

Chalcones can exist as two geometric isomers, E (trans) and Z (cis), due to the restricted rotation around the central Cα=Cβ double bond. docbrown.inforesearchgate.net The stereochemistry of the chalcone molecule has a profound impact on its conformation, planarity, and ultimately its material properties.

The E-isomer is thermodynamically more stable and is the predominant product in most synthetic methods, such as the Claisen-Schmidt condensation. mdpi.commdpi.com This stability arises from reduced steric hindrance, as the two bulky aryl groups are positioned on opposite sides of the double bond. researchgate.net In contrast, the Z-isomer is sterically crowded and less stable.

Impact on Planarity and Conjugation: The E-isomer typically adopts a more planar conformation. This planarity is critical for effective π-conjugation across the entire molecule, from one aromatic ring to the other. Efficient conjugation is a prerequisite for the desirable electronic and optical properties discussed previously, such as strong light absorption and high NLO activity, as it facilitates electron delocalization and intramolecular charge transfer.

Impact on Material Properties:

Nonlinear Optics: The enhanced planarity and superior π-conjugation of E-isomers lead to significantly better NLO performance compared to their Z-counterparts. Theoretical studies have shown that E dichloro amino chalcone isomers have higher hyperpolarizability (β) values than the corresponding Z isomers.

Crystal Packing: The more regular and planar shape of E-isomers generally allows for more ordered and stable crystal packing. This can lead to materials with higher melting points, greater thermal stability, and better-defined bulk properties compared to materials based on Z-isomers. mdpi.com

Photochemical Isomerization: While the E-isomer is more stable, chalcones can undergo light-induced trans-cis photoisomerization upon exposure to UV radiation. mdpi.com This property itself can be harnessed in materials science for applications such as photoswitches or photodynamic therapy, where light can be used to control the geometry and thus the properties of the molecule. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one, and how can reaction conditions be standardized?

The compound is synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting para-aminoacetophenone with benzaldehyde in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature. Reaction monitoring via TLC and purification by recrystallization (e.g., using ethanol or methanol) ensures high yield (~70–85%) and purity. Key parameters include stoichiometric ratios (1:1.2 molar ratio of ketone to aldehyde) and pH control to avoid side reactions like over-aldolization .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • 1H and 13C-APT NMR : Confirm the enone system (δ ~7.5–8.0 ppm for α,β-unsaturated protons) and aromatic substituents.
  • FT-IR : Identify carbonyl stretching (~1650 cm⁻¹) and amine N-H stretches (~3350 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 238 for C₁₅H₁₃NO).
  • Elemental Analysis : Ensure >95% purity by matching experimental and theoretical C, H, N percentages .

Q. How is the crystal structure of this compound resolved, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, employing full-matrix least-squares methods. Key metrics: R-factor <5%, CCDC deposition for reproducibility. Example: The (E)-configuration was confirmed via C–C bond lengths (~1.32 Å for enone) and torsion angles .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence biological activity, and what methods quantify these effects?

Substituents modulate electronic and steric properties, altering bioactivity. For example:

  • Electron-donating groups (e.g., -OCH₃) enhance resonance stabilization, potentially increasing binding affinity.
  • Halogen substituents (e.g., -Cl) improve lipophilicity and membrane penetration.
    Methodology :
  • Synthesize derivatives (e.g., 4-methoxy, 4-chloro analogs) and compare IC₅₀ values in cytotoxicity assays (e.g., HeLa cells ).
  • Use QSAR models to correlate substituent Hammett constants (σ) with activity trends .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., Leishmania major receptor). Validate with MD simulations (100 ns) to check stability of docked poses .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetic properties (e.g., BBB permeability) .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Case Example : In silico docking may suggest strong binding to a target, but in vitro assays show weak inhibition.
  • Solutions :
    • Re-optimize docking parameters (e.g., grid box size, flexibility of active site residues).
    • Validate with experimental techniques like SPR (surface plasmon resonance) to measure binding kinetics.
    • Check for solubility issues (e.g., use DMSO stock solutions ≤0.1% v/v) .

Q. What advanced crystallographic methods address challenges in structural refinement (e.g., twinning or disorder)?

  • Twinning : Use SHELXL ’s TWIN instruction with HKLF5 data. Refine twin laws (e.g., two-fold rotation).
  • Disorder : Apply PART commands to model split positions, and constrain thermal parameters (ISOR, SIMU). Validate with Hirshfeld surface analysis to detect weak interactions .

Q. How is hydrogen-bonding network analysis conducted to understand crystal packing?

  • Graph Set Analysis : Classify patterns (e.g., R₂²(8) motifs) using Mercury software.
  • Etter’s Rules : Prioritize strong donors (e.g., -NH₂) and acceptors (C=O). For this compound, N–H···O and C–H···π interactions dominate, stabilizing the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.